molecular formula C23H27N3O5 B15219407 (S)-2-((S)-2-((2S,4R)-4-Hydroxypyrrolidine-2-carboxamido)-3-phenylpropanamido)-3-phenylpropanoic acid

(S)-2-((S)-2-((2S,4R)-4-Hydroxypyrrolidine-2-carboxamido)-3-phenylpropanamido)-3-phenylpropanoic acid

Cat. No.: B15219407
M. Wt: 425.5 g/mol
InChI Key: VDSPCHXJDJOMQJ-FYQPLNBISA-N
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Description

(S)-2-((S)-2-((2S,4R)-4-Hydroxypyrrolidine-2-carboxamido)-3-phenylpropanamido)-3-phenylpropanoic acid is a complex organic compound characterized by its intricate structure, which includes a hydroxypyrrolidine ring, carboxamido groups, and phenylpropanoic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((S)-2-((2S,4R)-4-Hydroxypyrrolidine-2-carboxamido)-3-phenylpropanamido)-3-phenylpropanoic acid typically involves multiple steps, including the formation of the hydroxypyrrolidine ring, the introduction of carboxamido groups, and the attachment of phenylpropanoic acid moieties. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Formation of the Hydroxypyrrolidine Ring: This step often involves the cyclization of suitable precursors under controlled conditions.

    Introduction of Carboxamido Groups: This can be achieved through amide bond formation reactions, typically using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Attachment of Phenylpropanoic Acid Moieties: This step may involve esterification or amidation reactions, depending on the specific synthetic pathway chosen.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((S)-2-((2S,4R)-4-Hydroxypyrrolidine-2-carboxamido)-3-phenylpropanamido)-3-phenylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the hydroxypyrrolidine ring can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxamido groups can be reduced to amines under suitable conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens or nitro groups for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carboxamido groups can produce primary or secondary amines.

Scientific Research Applications

(S)-2-((S)-2-((2S,4R)-4-Hydroxypyrrolidine-2-carboxamido)-3-phenylpropanamido)-3-phenylpropanoic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and protein-ligand binding.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-2-((S)-2-((2S,4R)-4-Hydroxypyrrolidine-2-carboxamido)-3-phenylpropanamido)-3-phenylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate enzymes involved in metabolic processes, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other hydroxypyrrolidine derivatives and phenylpropanoic acid analogs. These compounds share structural similarities but may differ in their specific functional groups or stereochemistry.

Uniqueness

What sets (S)-2-((S)-2-((2S,4R)-4-Hydroxypyrrolidine-2-carboxamido)-3-phenylpropanamido)-3-phenylpropanoic acid apart is its unique combination of functional groups and stereochemistry, which confer distinct chemical properties and biological activities. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H27N3O5

Molecular Weight

425.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S,4R)-4-hydroxypyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C23H27N3O5/c27-17-13-18(24-14-17)21(28)25-19(11-15-7-3-1-4-8-15)22(29)26-20(23(30)31)12-16-9-5-2-6-10-16/h1-10,17-20,24,27H,11-14H2,(H,25,28)(H,26,29)(H,30,31)/t17-,18+,19+,20+/m1/s1

InChI Key

VDSPCHXJDJOMQJ-FYQPLNBISA-N

Isomeric SMILES

C1[C@H](CN[C@@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)O

Canonical SMILES

C1C(CNC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)O)O

Origin of Product

United States

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